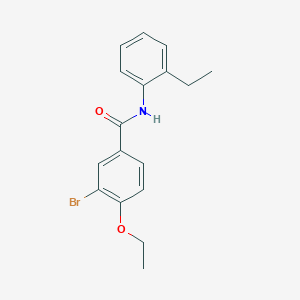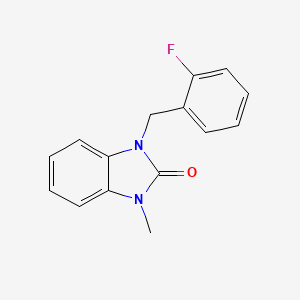
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is also known as BPEB. In
作用機序
BPEB acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. It has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. BPEB also modulates calcium signaling, which is important for various cellular processes.
Biochemical and Physiological Effects:
BPEB has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. BPEB has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the advantages of using BPEB in lab experiments is its high selectivity for sigma-1 receptors. This allows for the specific modulation of sigma-1 receptor signaling pathways. However, one limitation of using BPEB is its relatively low potency compared to other sigma-1 receptor agonists.
将来の方向性
There are several future directions for the study of BPEB. One direction is to further explore its potential therapeutic applications in neurodegenerative diseases and pain management. Another direction is to investigate the role of sigma-1 receptors in other physiological processes such as learning and memory. Additionally, the development of more potent sigma-1 receptor agonists based on the structure of BPEB could lead to the discovery of new therapeutic agents.
合成法
The synthesis of BPEB involves the reaction of 3-bromo-4-ethoxybenzoic acid with 2-ethylphenylamine in the presence of a coupling agent. The reaction takes place in a solvent such as dichloromethane or dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BPEB.
科学的研究の応用
BPEB has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively bind to sigma-1 receptors, which are known to play a crucial role in various physiological processes such as pain perception, memory, and mood regulation. BPEB has been used as a tool to study the role of sigma-1 receptors in these processes.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-12-7-5-6-8-15(12)19-17(20)13-9-10-16(21-4-2)14(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSXWJHUAANEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)

![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)


![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)